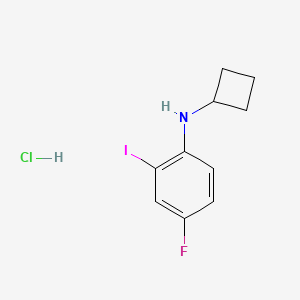

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride

Description

N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride is a halogenated aniline derivative with a cyclobutyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical synthesis and organic reactions. This compound likely serves as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and amination processes due to its dual halogen (fluoro and iodo) and amine functional groups .

Properties

IUPAC Name |

N-cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FIN.ClH/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8;/h4-6,8,13H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQPWZDCSISWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=C(C=C2)F)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-iodoaniline.

Cyclobutylation: The cyclobutyl group is introduced through a cyclobutylation reaction, which can be achieved using cyclobutyl halides under basic conditions.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products: The major products formed from these reactions include substituted anilines, cyclobutyl derivatives, and various aromatic compounds.

Scientific Research Applications

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride involves its interaction with molecular targets and pathways. The compound can:

Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity.

Modulate Receptors: The compound can interact with cellular receptors, influencing signal transduction pathways.

Alter Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Key Observations:

- Cycloalkyl Groups : Cyclobutyl may offer a balance of steric hindrance and conformational flexibility compared to cyclopropyl (smaller) or cyclopentyl (larger) groups .

- Hydrochloride Salts : Improve solubility for aqueous-phase reactions, as seen in analytical methods for ranitidine and amitriptyline hydrochlorides .

Biological Activity

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride is a fluorinated compound notable for its diverse biological activities and applications in biochemical research. This article explores its structure, mechanism of action, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₀F₁N₁I₁·HCl and a molecular weight of 327.6 g/mol. The compound features a cyclobutyl group, a fluorine atom, and an iodine atom attached to an aniline structure, which contributes to its unique reactivity and selectivity in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, modifying their catalytic activities.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that are crucial for various physiological processes.

- Gene Expression Alteration : this compound can affect gene expression by interacting with transcription factors or other regulatory proteins.

Enzyme Assays

This compound is utilized in biochemical assays to investigate enzyme activity. Its role as a substrate or inhibitor allows researchers to study enzyme kinetics and interactions within metabolic pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM. This suggests that modifications in the molecular structure can enhance antitumor efficacy .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound exhibited competitive inhibition with an IC50 value of 124 nM, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Cancer Cell Line Analysis

In vitro evaluations showed that the compound could induce apoptosis in cancer cell lines through mitochondrial pathways. Flow cytometry analysis revealed that treatment with varying concentrations led to significant cell cycle arrest in the S phase, indicating its potential use as an anticancer agent .

Comparative Analysis

To further elucidate the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Antitumor Activity (IC50) |

|---|---|---|

| N-Cyclobutyl-4-fluoroaniline | Cyclobutyl group + Fluorine | TBD |

| 4-Fluoro-2-iodoaniline | Fluorine + Iodine without Cyclobutyl | TBD |

| N-Cyclobutyl-2-iodoaniline | Cyclobutyl + Iodine without Fluorine | TBD |

This table highlights how structural variations influence biological activity, particularly in antitumor effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.